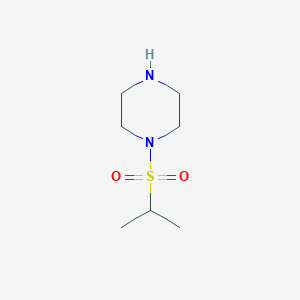

1-(Isopropylsulfonyl)piperazine

概要

説明

1-(Isopropylsulfonyl)piperazine is a member of the class of sulfonylpiperazines . It is a compound with the molecular formula C7H16N2O2S . The CAS number for this compound is 534615-34-4 .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(Isopropylsulfonyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis

The molecular structure of 1-(Isopropylsulfonyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms . The molecular weight of this compound is 192.279 Da .Chemical Reactions Analysis

Piperazine compounds, including 1-(Isopropylsulfonyl)piperazine, have been found to exert mixed effects at monoamine transporters . They are also involved in various chemical reactions, including colorimetric and spectrophotometric methods .Physical And Chemical Properties Analysis

1-(Isopropylsulfonyl)piperazine is a solid compound . It has a molecular weight of 192.279 Da and a molecular formula of C7H16N2O2S .科学的研究の応用

Piperazine Derivatives in Cancer Research

Piperazine derivatives have shown significant promise in cancer research. A study on a novel alkylated piperazine isolated from Arum palaestinum Boiss. revealed significant cytotoxicity against cultured tumor cell lines in vitro (El-Desouky, Ryu, & Kim, 2007). Additionally, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives were designed and showed inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

Piperazine Analogues in Therapeutic and Diagnostic Applications

Piperazine analogues have been explored for their therapeutic and diagnostic applications, particularly in oncology. One study focused on designing novel analogues of PB28, a σ receptor ligand, with reduced lipophilicity for potential use in positron emission tomography radiotracers (Abate et al., 2011).

Antidiabetic Activity of Piperazine Derivatives

In diabetes research, piperazine derivatives have been identified as new antidiabetic compounds. A compound named PMS 812 showed potent antidiabetic effects in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Central Pharmacological Activity

Piperazine derivatives have been studied for their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Piperazine Derivatives in Drug Design

The versatility of the piperazine scaffold has been highlighted in drug design, with applications ranging from CNS agents to anticancer, cardio-protective agents, and more (Rathi et al., 2016).

Exploration in Various Therapeutic Fields

Piperazine derivatives have been explored for their applications in various therapeutic fields, such as antibacterial and antifungal agents (Patil et al., 2019).

作用機序

Target of Action

It’s structurally related to piperazine, which is known to act as a gaba receptor agonist

Mode of Action

Piperazine, a structurally related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It’s possible that 1-(Isopropylsulfonyl)piperazine may have a similar mode of action, but this needs to be confirmed by further studies.

将来の方向性

Recent research has focused on the development of novel sulfonyl piperazine antibiotics targeting the lipid A biosynthetic enzyme LpxH in Gram-negative bacteria . Additionally, there has been interest in expanding the structural diversity of piperazines, with recent advances in the C–H functionalization of the carbon atoms of the piperazine ring .

特性

IUPAC Name |

1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXAFSYDJOFYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626489 | |

| Record name | 1-(Propane-2-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

534615-34-4 | |

| Record name | 1-(Propane-2-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

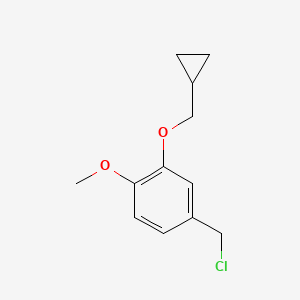

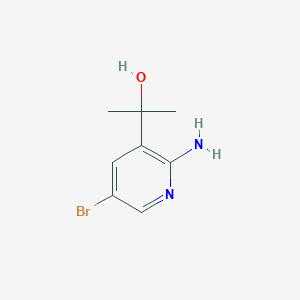

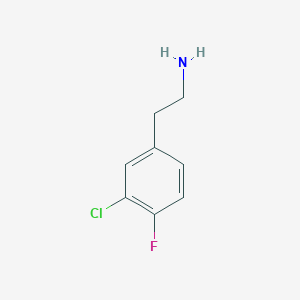

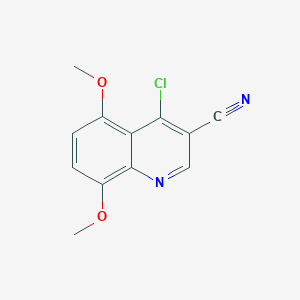

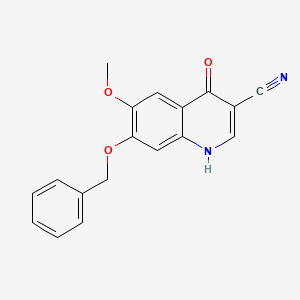

Synthesis routes and methods I

Procedure details

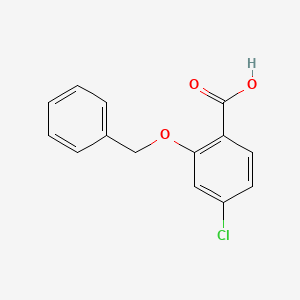

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

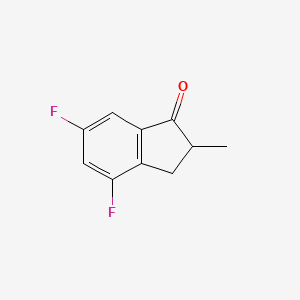

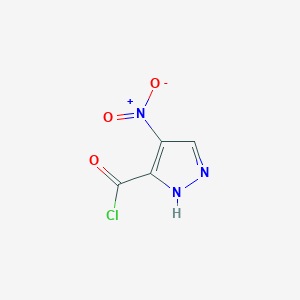

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)